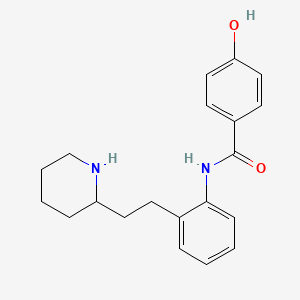
Benzamide, 4-hydroxy-N-(2-(2-(2-piperidinyl)ethyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 4-hydroxy-N-(2-(2-(2-piperidinyl)ethyl)phenyl)- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core structure, substituted with a hydroxy group at the 4-position and a phenyl group linked to a piperidine moiety through an ethyl chain. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-hydroxy-N-(2-(2-(2-piperidinyl)ethyl)phenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting benzoic acid with ammonia or an amine under appropriate conditions.
Attachment of the Piperidine Moiety: The piperidine moiety is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzamide intermediate.
Final Assembly: The final step involves the coupling of the phenyl group to the piperidine moiety through an ethyl chain, which can be achieved using various coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity Benzamide, 4-hydroxy-N-(2-(2-(2-piperidinyl)ethyl)phenyl)-.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the hydroxy group can be oxidized to form a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxy group or reduce other functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzamide core and the piperidine moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzamide compounds with various functional groups.
Applications De Recherche Scientifique
Benzamide, 4-hydroxy-N-(2-(2-(2-piperidinyl)ethyl)phenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of Benzamide, 4-hydroxy-N-(2-(2-(2-piperidinyl)ethyl)phenyl)- involves its interaction with specific molecular targets and pathways. The hydroxy group and the piperidine moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-Hydroxybenzamide: A benzamide derivative with a hydroxy group.
Piperidine Derivatives: Compounds containing the piperidine moiety.
Uniqueness
Benzamide, 4-hydroxy-N-(2-(2-(2-piperidinyl)ethyl)phenyl)- is unique due to its specific structural features, including the combination of a hydroxy-substituted benzamide core and a piperidine moiety linked through an ethyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
87085-09-4 |
|---|---|
Formule moléculaire |
C20H24N2O2 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
4-hydroxy-N-[2-(2-piperidin-2-ylethyl)phenyl]benzamide |
InChI |
InChI=1S/C20H24N2O2/c23-18-12-9-16(10-13-18)20(24)22-19-7-2-1-5-15(19)8-11-17-6-3-4-14-21-17/h1-2,5,7,9-10,12-13,17,21,23H,3-4,6,8,11,14H2,(H,22,24) |
Clé InChI |
PAXWCICVMPVYNO-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)CCC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



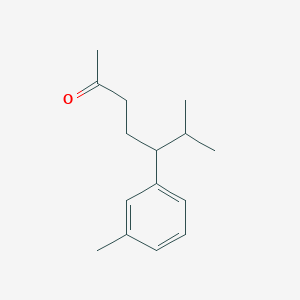
![1-[4-(4-Ethoxyanilino)phenyl]ethan-1-one](/img/structure/B14400964.png)
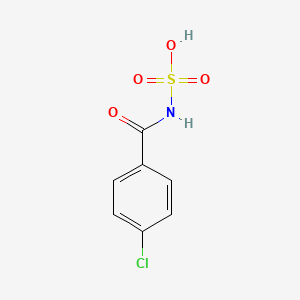
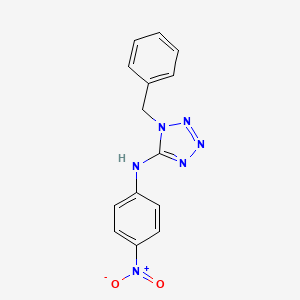
![1-[(Benzylsulfanyl)methyl]-5-chloropyrimidin-2(1H)-one](/img/structure/B14400999.png)

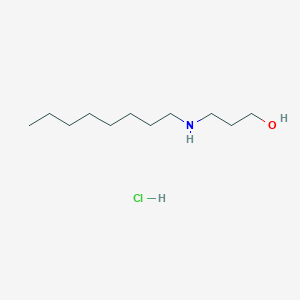

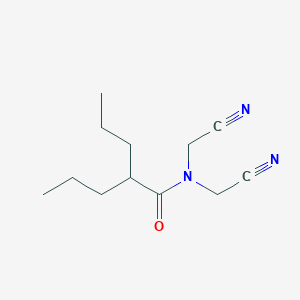
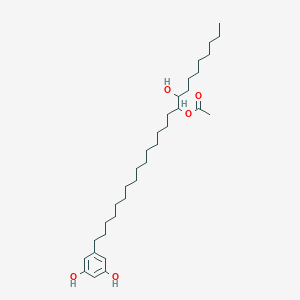

![1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene](/img/structure/B14401035.png)
![Ethyl ({[2-(thiophen-2-yl)ethyl]carbamoyl}oxy)acetate](/img/structure/B14401041.png)
